molecular formula C6H4N4O2 B3377090 3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylic acid CAS No. 1260385-82-7

3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylic acid

Cat. No.: B3377090
CAS No.: 1260385-82-7
M. Wt: 164.12 g/mol
InChI Key: IJBVKVNHXPWGMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylic acid is a heterocyclic compound that features a fused triazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to various pharmacologically active molecules .

Biochemical Analysis

Biochemical Properties

3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. This interaction can modulate the activity of these enzymes, thereby affecting various signaling pathways within the cell . Additionally, this compound can bind to specific proteins, altering their conformation and function .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cell behavior and function . It also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes . Furthermore, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function . For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis . Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression . These molecular interactions underpin the biochemical and cellular effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under extreme conditions such as high temperature or pH . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and improving cellular function . At high doses, it can be toxic, leading to adverse effects such as cell death and tissue damage . These dosage-dependent effects highlight the importance of careful dosage control in experimental and therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, this compound can inhibit or activate specific metabolic enzymes, leading to changes in the production and utilization of metabolites . These interactions can have significant effects on cellular metabolism and overall cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes and within different cellular compartments . This compound can also accumulate in specific tissues, depending on its affinity for certain biomolecules and cellular structures .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of amidrazone with esters of fluorinated acids or activated carbonyl compounds . The reaction conditions often involve the use of solvents like pyridine and catalysts such as europium under solvothermal conditions .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the triazole or pyridine rings.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield carboxylate derivatives, while substitution could produce amides or esters .

Scientific Research Applications

3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antiviral, antibacterial, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

    1,2,3-Triazolo[4,5-c]pyridine: Similar structure but different biological activities.

    Pyrazolo[3,4-d]pyrimidine: Another fused heterocyclic compound with distinct pharmacological properties.

    Triazolo[4,3-a]pyrazine: Known for its antibacterial activity.

Uniqueness: 3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylic acid is unique due to its specific ring fusion and the presence of a carboxylic acid group, which can be further modified to enhance its biological activity or solubility. This makes it a versatile scaffold in drug design and material science .

Properties

IUPAC Name

2H-triazolo[4,5-b]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-6(12)3-1-4-5(7-2-3)9-10-8-4/h1-2H,(H,11,12)(H,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBVKVNHXPWGMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NNN=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260385-82-7
Record name 3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylic acid
Reactant of Route 2
3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylic acid
Reactant of Route 3
3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylic acid
Reactant of Route 4
3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.